
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile
Descripción general
Descripción
The compound "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile" is a structurally interesting molecule that incorporates a cyclopropane ring, a carbonitrile group, and a bromo-fluorophenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related cyclopropane derivatives, which can be used to infer properties and synthetic strategies for the compound .
Synthesis Analysis
Cyclopropane derivatives can be synthesized through various methods, including nucleophilic substitution reactions. For instance, the reaction of bromofuranone with nucleophiles in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst leads to the formation of cyclopropane bis-lactones, as reported in the synthesis of similar compounds . Additionally, multi-step nucleophilic substitution reactions and ester hydrolysis have been employed to synthesize N-substituted cyclopropane derivatives, which could be adapted for the synthesis of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile" .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a benzimidazole-carbonitrile derivative was confirmed by X-ray studies, and the molecular geometry was compared with optimized geometries from computational methods . Similarly, the crystal structure of a fluorophenyl-containing cyclopropane was determined, revealing the conformation of the cyclopropane ring and its substituents . These techniques could be applied to determine the molecular structure of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile".
Chemical Reactions Analysis
Cyclopropane derivatives can participate in various chemical reactions due to the strained nature of the cyclopropane ring. For instance, cyclopropenes can be synthesized from cyclopropane derivatives and used as synthons in further reactions, such as the Diels-Alder reaction followed by aromatization to produce polycyclic aromatic compounds . The reactivity of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile" could be explored in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as a carbonitrile can affect the compound's reactivity and physical properties. The intermolecular interactions, such as hydrogen bonding, also play a role in the crystal packing of these molecules, as seen in the crystal structure analysis of related compounds . These insights can be used to predict the properties of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile".
Aplicaciones Científicas De Investigación
Synthesis Methods and Intermediates
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, reveals the challenges and solutions in synthesizing bromo-fluorinated compounds. The process involves a cross-coupling reaction and addresses the high costs and toxicity issues associated with traditional methods. This synthesis showcases the complexity and innovative approaches needed in creating compounds with specific bromo-fluoro configurations (Qiu et al., 2009).
Oxidation of Cyclopropane Derivatives
The oxidation of cyclopropane derivatives, including those similar to the target molecule, is crucial for drug development. This review highlights the various methods for transforming cyclopropane derivatives into carbonylcyclopropanes, emphasizing the importance of atom economy and the avoidance of unnecessary synthetic stages. It also outlines the structural parameters influencing the distribution of oxidation products (Sedenkova et al., 2018).
Cyclopropanation Reactions
Cyclopropane structures, including those similar to the target molecule, are prevalent in natural and biologically active products. The review of [2+1]-type cyclopropanation reactions provides insights into the synthesis strategies and categorizations of these reactions. This synthesis approach is highlighted for its importance in modifying biologically active compounds, demonstrating the broad application of cyclopropane derivatives in medicinal chemistry (Kamimura, 2014).
Cyclopropane as a Pharmacophore
Exploring cyclopropane as an independent pharmacophore and as a fragment for modifying pharmacological activity levels, this review discusses the advantages of incorporating cyclopropane into molecules. It emphasizes the structural rigidity and increased metabolic stability that cyclopropane fragments confer on physiologically active compounds, shedding light on the potential benefits of including such structures in drug design (Novakov et al., 2018).
Intramolecular Reactions of Diazocarbonyl Compounds
The review of intramolecular reactions of α-diazocarbonyl compounds, including the formation of cyclopropanes, discusses the wide application of these reactions in synthesizing complex natural products and theoretically interesting compounds. This synthesis versatility underlines the significance of diazocarbonyl compounds in organic synthesis, applicable to the creation of structures similar to the target molecule (Burke & Grieco, 1980).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and storing the compound in a locked up area .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWJVBSLLYGPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471063 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
CAS RN |
749269-73-6 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

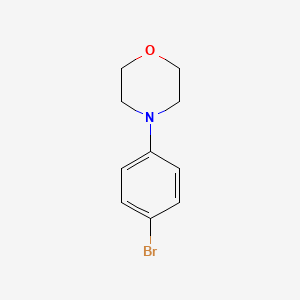
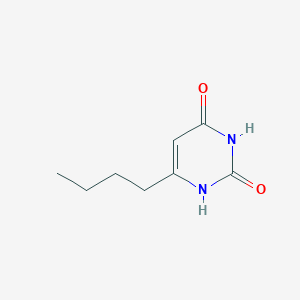
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
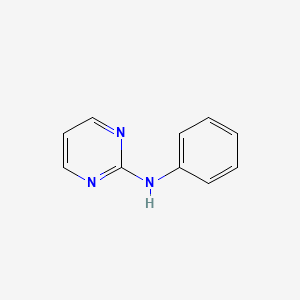
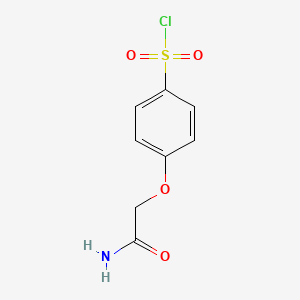
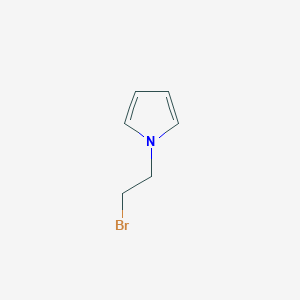

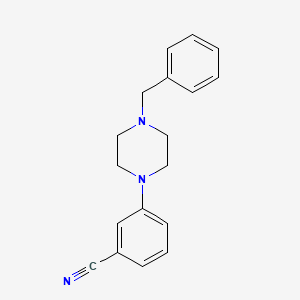

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)
![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)